![molecular formula C17H20N4S2 B5847895 N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide](/img/structure/B5847895.png)
N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide
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Overview
Description
N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide, also known as DMTD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the hydrazine family, which is known for its diverse range of biological activities. In
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide is not fully understood. However, it is believed to work by inducing oxidative stress in cells. This leads to the production of reactive oxygen species, which can damage cellular components and ultimately lead to cell death.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of glutathione, a powerful antioxidant, in cells. It has also been shown to decrease the levels of reactive oxygen species, which can contribute to oxidative stress and cell damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide for lab experiments is its potent biological activity. It has been shown to have anticancer and antimicrobial activity at low concentrations, making it a promising candidate for further research. However, one of the main limitations is its potential toxicity. N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have toxic effects on some normal cells, which could limit its use in certain applications.
Future Directions
There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide. One area of research is the development of new anticancer drugs based on N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide. Researchers are also exploring the potential use of N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide as a treatment for bacterial infections. Another area of research is the development of new methods for synthesizing N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide that are more efficient and cost-effective. Finally, researchers are exploring the potential use of N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide as a tool for studying oxidative stress and cell death in cells.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide involves the reaction of 3,4-dimethylbenzaldehyde and 3-methylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to yield N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide. This synthesis method has been optimized to produce high yields of pure N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the development of new drugs for the treatment of cancer. N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. It works by inducing apoptosis, or programmed cell death, in cancer cells.
Another area of research is the development of new antibiotics. N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. It works by disrupting the bacterial cell membrane, leading to cell death.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(3-methylphenyl)carbamothioylamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S2/c1-11-5-4-6-14(9-11)18-16(22)20-21-17(23)19-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H2,18,20,22)(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYZFCZLTLSVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=S)NC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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